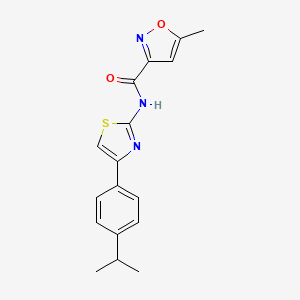![molecular formula C16H14F3N5O2 B2432132 N-((7-(trifluorométhyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)méthyl)-4,5,6,7-tétrahydrobenzo[d]isoxazole-3-carboxamide CAS No. 2034418-67-0](/img/structure/B2432132.png)
N-((7-(trifluorométhyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)méthyl)-4,5,6,7-tétrahydrobenzo[d]isoxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C16H14F3N5O2 and its molecular weight is 365.316. The purity is usually 95%.
BenchChem offers high-quality N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Notamment, le composé 2e a démontré une activité antibactérienne supérieure, comparable à celle de l'ampicilline, un agent de première ligne .
- Parmi les exemples figurent la chlorpromazine (utilisée pour la psychose), le captopril (pour l'hypertension), le delorazepam (pour l'anxiété) et l'isoniazide (pour la tuberculose) .
- Comprendre sa réactivité et ses voies potentielles, telles que la formation de N-nitroso-triazolopyrazine, est pertinent pour le développement et la sécurité des médicaments .
Activité Antibactérienne
Hétérocycles Contenant de l'Azote dans le Développement de Médicaments
Voie de Formation de la N-Nitroso-Triazolopyrazine
Méthodologie de Synthèse
En résumé, ce composé intrigant est prometteur dans la recherche antibactérienne, met en évidence la polyvalence des hétérocycles contenant de l'azote et mérite d'être exploré plus avant dans le développement de médicaments. Sa structure unique fournit une base pour des applications innovantes dans divers domaines scientifiques. 🌟🔬
Mécanisme D'action
Target of Action
Similar compounds with atriazolo pyrazine core have been reported to exhibit significant antibacterial and anticancer activities . Therefore, it is plausible that this compound may also interact with targets related to these biological processes.
Mode of Action
The exact mode of action of this compound is currently unknown. Based on the antibacterial and anticancer activities of similar compounds, it can be hypothesized that this compound may interact with its targets to disrupt essential biological processes, leading to the inhibition of bacterial growth or cancer cell proliferation .
Biochemical Pathways
Given the potential antibacterial and anticancer activities, it is likely that this compound affects pathways related to cell division and growth .
Pharmacokinetics
The compound’smolecular weight (383.755 Da ) suggests that it may have favorable absorption and distribution characteristics, as compounds with a molecular weight below 500 Da are generally well-absorbed and distributed in the body.
Result of Action
Based on the reported antibacterial and anticancer activities of similar compounds, it can be hypothesized that this compound may lead to the inhibition of bacterial growth or cancer cell proliferation .
Analyse Biochimique
Biochemical Properties
Triazole compounds, including N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide, are readily capable of binding in the biological system with a variety of enzymes and receptors This allows them to play a role in various biochemical reactions
Cellular Effects
Triazole derivatives have been shown to exhibit antiproliferative activities against various cancer cell lines
Molecular Mechanism
Triazole compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specific mechanisms for this compound are not documented in the literature.
Propriétés
IUPAC Name |
N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N5O2/c17-16(18,19)9-5-6-24-12(7-9)21-22-13(24)8-20-15(25)14-10-3-1-2-4-11(10)26-23-14/h5-7H,1-4,8H2,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYWINWRQXGWJDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NO2)C(=O)NCC3=NN=C4N3C=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(allylthio)-8,8-dimethyl-5-(5-methylfuran-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2432051.png)

![[2-(2-Fluorophenyl)-1,3-thiazolidin-3-yl]-(furan-2-yl)methanone](/img/structure/B2432054.png)



![7-Nitro-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B2432061.png)

![3-{[(4-Chlorophenyl)methyl]sulfanyl}-1-(4-methoxyphenyl)-1,2-dihydropyrazin-2-one](/img/structure/B2432065.png)


![N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2432070.png)


